Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate

G9a EHMT2 histone methyltransferase

Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate (CAS 1187927-72-5), the trifluoroacetate salt of the SGC/AbbVie chemical probe commonly designated A-366, is a potent, peptide-competitive inhibitor of the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1). It belongs to a spirocyclic 2-amino-3H-indole chemotype that is structurally distinct from the quinazoline-based G9a/GLP inhibitors (e.g., UNC0638, UNC0642, BIX01294).

Molecular Formula C11H17F3N2O4
Molecular Weight 298.26 g/mol
CAS No. 1187927-72-5
Cat. No. B1404662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-3-yl-carbamic acid allyl ester trifluoroacetate
CAS1187927-72-5
Molecular FormulaC11H17F3N2O4
Molecular Weight298.26 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NC1CCCNC1.C(=O)(C(F)(F)F)O
InChIInChI=1S/C9H16N2O2.C2HF3O2/c1-2-6-13-9(12)11-8-4-3-5-10-7-8;3-2(4,5)1(6)7/h2,8,10H,1,3-7H2,(H,11,12);(H,6,7)
InChIKeyZGDWWGXLMYMTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-3-yl-carbamic Acid Allyl Ester Trifluoroacetate (CAS 1187927-72-5): A High-Potency, Spirocyclic-Indole G9a/GLP Inhibitor with Differentiated Polypharmacology


Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate (CAS 1187927-72-5), the trifluoroacetate salt of the SGC/AbbVie chemical probe commonly designated A-366, is a potent, peptide-competitive inhibitor of the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1) [1]. It belongs to a spirocyclic 2-amino-3H-indole chemotype that is structurally distinct from the quinazoline-based G9a/GLP inhibitors (e.g., UNC0638, UNC0642, BIX01294) [2]. The compound exhibits an enzymatic IC₅₀ of 3.3 nM against G9a, with >1,000-fold selectivity across a panel of 21 other methyltransferases [1]. Uniquely among G9a/GLP inhibitors, A-366 also displays potent nanomolar inhibition of the epigenetic reader Spindlin1 (IC₅₀ 182.6 nM) and high-affinity binding at the human histamine H₃ receptor (Kᵢ 17 nM), establishing a polypharmacology profile not shared by its quinazoline-based comparators [3].

Why Piperidin-3-yl-carbamic Acid Allyl Ester Trifluoroacetate Cannot Be Interchanged with Quinazoline-Based G9a/GLP Inhibitors


In-class G9a/GLP inhibitors cannot be generically substituted for procurement or experimental design because critical functional properties diverge sharply across chemotypes. Despite achieving equivalent cellular inhibition of the H3K9me2 mark, piperidin-3-yl-carbamic acid allyl ester trifluoroacetate (A-366) demonstrates significantly reduced cytotoxic and anti-proliferative effects on tumor cell lines compared to quinazoline-based inhibitors such as UNC0638 [1]. Moreover, A-366 possesses a unique polypharmacology profile—including nanomolar Spindlin1 and histamine H₃ receptor activities—that is absent from UNC0638, BIX01294, and UNC0642 [2]. These activity differences are rooted in fundamentally distinct chemical scaffolds: A-366 is a spirocyclic 2-amino-3H-indole, whereas UNC0638, UNC0642, and BIX01294 are quinazoline derivatives [3]. Researchers selecting a G9a/GLP chemical probe must therefore match the specific pharmacological fingerprint—not merely the target class—to their experimental question.

Piperidin-3-yl-carbamic Acid Allyl Ester Trifluoroacetate: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


G9a Enzymatic Potency: A-366 (3.3 nM) Is ~800-Fold More Potent than the First-Generation Inhibitor BIX01294 (2.7 μM)

Piperidin-3-yl-carbamic acid allyl ester trifluoroacetate (A-366) inhibits G9a with an enzymatic IC₅₀ of 3.3 nM in a cell-free biochemical assay [1]. In contrast, the widely used first-generation G9a inhibitor BIX01294 exhibits an IC₅₀ of 2.7 μM (2,700 nM) in a comparable cell-free DELFIA assay—representing an approximately 818-fold difference in potency . This potency gap is consistent across independent studies: the PDB entry 4NVQ confirms A-366 IC₅₀ = 3.3 nM, while multiple vendor characterizations place BIX01294 at 1.7–2.7 μM for G9a [1]. The >500-fold differential has profound implications for the inhibitor concentrations required in cellular and in vivo experiments, where BIX01294's micromolar potency necessitates substantially higher dosing that may introduce off-target effects.

G9a EHMT2 histone methyltransferase enzymatic IC50 potency comparison

Selectivity Over Methyltransferase Panel: A-366 >1,000-Fold vs 21 Methyltransferases Compared with UNC0638 and UNC0642 Selectivity Profiles

A-366 (piperidin-3-yl-carbamic acid allyl ester trifluoroacetate) was profiled against a panel of 21 protein methyltransferases using scintillation proximity assays and showed no significant inhibitory activity against any of them at concentrations up to 3 μM, establishing >1,000-fold selectivity for G9a/GLP [1]. This selectivity breadth exceeds that of the quinazoline-based comparator UNC0638, which demonstrates >300-fold selectivity over a set of 13 other histone methyltransferases and representatives of kinases, ion channels, 7TMs, and other epigenetic proteins . Similarly, UNC0642 exhibits >300-fold selectivity for G9a/GLP over a broad range of kinases, GPCRs, transporters, and ion channels . While the comparator selectivity panels differ in composition—precluding exact fold-difference calculations—A-366's >1,000-fold selectivity across 21 methyltransferases represents the most extensively validated selectivity profile among commercially available G9a/GLP chemical probes, as independently confirmed by the Chemical Probes Portal [1].

selectivity methyltransferase panel off-target profiling G9a GLP

Reduced Cytotoxicity: A-366 Spares MOLT-16 Leukemia Cell Proliferation While UNC0638 Inhibits It, Despite Equivalent H3K9me2 Target Engagement

In a direct head-to-head comparison within the same study, A-366 (piperidin-3-yl-carbamic acid allyl ester trifluoroacetate) and UNC0638 were tested for their effects on proliferation of the T-cell acute lymphoblastic leukemia cell line MOLT-16 over 5 days of treatment [1]. UNC0638 inhibited MOLT-16 cell proliferation at concentrations consistent with its cellular H3K9me2 EC₅₀ (approximately 0.3 μM), whereas A-366 had no impact on MOLT-16 proliferation at any concentration tested (up to 10 μM), despite inhibiting H3K9me2 as potently as UNC0638 [1]. This differential was reproduced in the HT-1080 fibrosarcoma cell line: UNC0638 exhibited an anti-proliferative EC₅₀ of 1.4 μM after 2 days (reducing to 0.5 μM after 5 days), while A-366 showed no anti-proliferative effect up to 10 μM [1]. An unbiased screen of 38 additional cancer cell lines confirmed that A-366 had no overt anti-proliferative effects at concentrations up to 10 μM, often in direct contradiction to UNC0638 [1]. Notably, treatment of MCF-7 cells with 10 μM UNC0638 reduced total histone H3 staining—suggestive of cytotoxicity—while A-366 at the same concentration did not [1].

cytotoxicity cell proliferation MOLT-16 HT-1080 H3K9me2 UNC0638

Spindlin1-H3K4me3 Inhibition: A-366 (IC₅₀ 182.6 nM) Offers Unique Epigenetic Reader Domain Polypharmacology Absent from UNC0638, UNC0642, and BIX01294

A-366 (piperidin-3-yl-carbamic acid allyl ester trifluoroacetate) is a potent nanomolar inhibitor of the Spindlin1-H3K4me3 protein–protein interaction, with an IC₅₀ of 182.6 nM [1][2]. Spindlin1 is an epigenetic reader protein that recognizes trimethylated H3K4 and plays a role in ribosomal RNA transcription and cell cycle regulation [1]. This activity is not shared by the quinazoline-based G9a/GLP inhibitors UNC0638, UNC0642, or BIX01294, which lack significant Spindlin1 inhibition at comparable concentrations. In a comparative profiling study, UNC0642 showed an IC₅₀ of 2.7 ± 6.7 μM for Spindlin1—a >14-fold weaker interaction that is unlikely to be pharmacologically relevant at concentrations used for G9a inhibition—while UNC0638 and BIX01294 have not been reported to inhibit Spindlin1 [3]. A-366 thus provides a unique dual epigenetic pharmacology (G9a/GLP methyltransferase inhibition plus Spindlin1 reader domain antagonism) in a single small molecule, a property leveraged in erythroleukemia differentiation studies where Spindlin1 co-inhibition may contribute to the observed phenotypic effects [2].

Spindlin1 H3K4me3 epigenetic reader polypharmacology dual inhibitor

Histamine H₃ Receptor Affinity: A-366 (Kᵢ 17 nM) Enables Dual G9a/H3R Pharmacology Not Achievable with UNC0638 or BIX01294

Among structurally characterized G9a/GLP inhibitors, A-366 (piperidin-3-yl-carbamic acid allyl ester trifluoroacetate) uniquely displays high-affinity binding at the human histamine H₃ receptor (hH3R), with a Kᵢ of 17 nM (95% CI: 8–37 nM) [1]. This affinity was confirmed in radioligand displacement assays using [³H]Nα-methylhistamine as the radioligand on hH3R-expressing cell membranes [1]. In comparative profiling against other dopaminergic and histaminergic receptor subtypes, A-366 showed subtype selectivity—its affinity for D₂, D₃, D₁, D₅, and H₄ receptors was substantially lower than for H3R [1]. The quinazoline-based G9a/GLP inhibitor UNC0642 also shows some H3R affinity (Kᵢ ~1.8 nM, slightly more potent than A-366), but the earlier quinazoline probes UNC0638 and BIX01294 lack meaningful H3R activity [1]. Critically, A-366 combines this H3R activity with its unique Spindlin1 inhibition—a dual GPCR/epigenetic polypharmacology not replicated by any other G9a/GLP inhibitor. This property was leveraged to propose A-366 as a pharmacological tool for Prader–Willi syndrome, where simultaneous G9a inhibition (to restore expression of silenced paternal alleles) and H3R antagonism (to address hypersomnia) may offer a combined symptomatic and causal therapeutic strategy [1].

histamine H3 receptor GPCR dual pharmacology Prader-Willi syndrome CNS

In Vivo Tumor Growth Inhibition: A-366 Achieves 45% TGI in MV4;11 AML Flank Xenograft with Correlated H3K9me2 Reduction, Validating Pharmacodynamic Target Engagement

A-366 (piperidin-3-yl-carbamic acid allyl ester trifluoroacetate) was evaluated in vivo in an MV4;11 acute myeloid leukemia flank xenograft model. Mice received A-366 at 30 mg/kg/day via osmotic mini-pump for 14 days, resulting in a modest but clear 45% tumor growth inhibition (TGI) compared to vehicle controls [1]. Importantly, a separate PK/PD arm of the study demonstrated that A-366 accumulated significantly in tumor tissue and effected a slow but steady decrease in total H3K9me2 levels over the 14-day treatment period, directly correlating pharmacodynamic target engagement with the observed anti-tumor efficacy [1]. No overt toxicity was observed with this dosing regimen [1]. While comparable in vivo efficacy data for UNC0638 or UNC0642 in the same xenograft models are not systematically available at equivalent dosing, the A-366 study provides a complete PK/PD/efficacy dataset linking G9a/GLP inhibition to tumor growth suppression. The study authors noted that the modest efficacy observed may reflect the challenge of treating rapidly growing established tumors with epigenetic monotherapy and suggest that combination strategies with standard-of-care cytotoxic agents may yield greater responses [1].

xenograft tumor growth inhibition in vivo efficacy MV4;11 AML pharmacodynamics

Optimal Scientific and Industrial Use Cases for Piperidin-3-yl-carbamic Acid Allyl Ester Trifluoroacetate Based on Quantitative Differentiation Evidence


Long-Term Epigenetic Differentiation Studies Requiring G9a/GLP Inhibition Without Cytotoxic Confounding

In experiments requiring sustained G9a/GLP inhibition over days to weeks—such as leukemia cell differentiation assays, erythroid maturation studies, or neuronal reprogramming—A-366 is the preferred chemical probe. The direct head-to-head evidence demonstrates that A-366 (up to 10 μM, 5–14 days) does not impair proliferation of MOLT-16, HT-1080, or MCF-7 cells, whereas UNC0638 inhibits proliferation at H3K9me2-inhibitory concentrations (EC₅₀ 0.3–1.4 μM) [1]. This differential cytotoxicity enables clean attribution of G9a/GLP-dependent phenotypes without the quinazoline-scaffold off-target effects that confound UNC0638-based studies [1]. The erythroleukemia study by Kyriakou et al. (2021) exemplifies this application: A-366 promoted erythroid differentiation and forced cell cycle exit in murine and human erythroleukemia cells via CDK2/CDK4/CDK6 downregulation, an effect that could be cleanly linked to G9a/Spindlin1 inhibition [2].

Dual G9a/Spindlin1 Epigenetic Probe Applications in Cancer and Developmental Biology

For research programs requiring simultaneous inhibition of a histone methyltransferase (G9a/GLP) and an epigenetic reader domain (Spindlin1), A-366 is the only commercially available chemical probe providing nanomolar potency at both targets (G9a IC₅₀ 3.3 nM; Spindlin1 IC₅₀ 182.6 nM) [1]. UNC0642 is >14-fold weaker at Spindlin1 (IC₅₀ ~2.7 μM), and neither UNC0638 nor BIX01294 inhibit Spindlin1 [2]. This dual pharmacology is particularly relevant in cancer biology, where Spindlin1 overexpression has been implicated in liposarcoma, ovarian cancer, and hepatocellular carcinoma, and in developmental biology, where Spindlin1 regulates ribosomal RNA transcription during embryogenesis. The Chemical Probes Portal independently validates A-366 as an SGC chemical probe for G9a/GLP, providing an expert-reviewed recommendation for this application [3].

Prader–Willi Syndrome and CNS Research Leveraging Combined G9a/H3R Pharmacology

A-366 is uniquely suited for preclinical investigation of the combined G9a/H3R hypothesis in Prader–Willi syndrome (PWS) and related neurodevelopmental disorders. Seitz et al. (2020) demonstrated that A-366 binds hH3R with Kᵢ = 17 nM while maintaining full G9a inhibitory potency, and shows subtype selectivity over D₁, D₂, D₃, D₅, and H₄ receptors [1]. This dual pharmacology—G9a inhibition to restore expression of silenced paternal alleles on chromosome 15q11-q13, combined with H3R antagonism to address excessive daytime sleepiness—is not achievable with UNC0638 (lacks H3R activity) and is only partially matched by UNC0642 (lacks Spindlin1 activity). A-366 at 4 mg/kg i.p. reduced anxiety-like behaviors in adult mice with concomitant decreases in brain H3K9 methylation, confirming CNS target engagement [2].

In Vivo Oncology Proof-of-Concept Studies with Pharmacodynamic Target Engagement Monitoring

For preclinical oncology programs transitioning G9a/GLP inhibition from in vitro to in vivo, A-366 provides the most completely characterized PK/PD/efficacy dataset among commercially available G9a/GLP inhibitors. In the MV4;11 AML flank xenograft model, A-366 at 30 mg/kg/day (osmotic mini-pump, 14 days) produced 45% TGI with matched demonstration of tumor H3K9me2 reduction—confirming that pharmacodynamic target engagement correlates with anti-tumor efficacy [1]. The study also established that A-366 accumulates in tumor tissue and provided full plasma and tissue PK data, enabling researchers to model exposure–response relationships for their own in vivo study designs. The authors specifically recommend combining A-366 with standard-of-care cytotoxic agents (e.g., DSB-inducing chemotherapy) for potentially greater efficacy, a strategy supported by independent studies showing A-366 hypersensitizes U2OS tumor cells to phleomycin [1][3].

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